Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 5-Nitrobarbituric Acid Trihydrate
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 5-Nitrobarbituric Acid Trihydrate
For Immediate Release
This technical guide offers an in-depth exploration of the crystal structure of 5-Nitrobarbituric acid trihydrate, a compound of interest to researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its molecular geometry, hydrogen bonding network, and the experimental protocols for its characterization, serving as a vital resource for those engaged in crystallographic studies and pharmaceutical sciences.
Core Crystallographic Data
The seminal work on the crystal structure of 5-Nitrobarbituric acid trihydrate was published by Craven, Martinez-Carrera, and Jeffrey in Acta Crystallographica in 1964. This foundational study revealed the precise three-dimensional arrangement of the atoms in the crystal lattice. The key crystallographic parameters determined in this study are summarized below.
| Parameter | Value |
| Chemical Formula | C₄H₃N₃O₅·3H₂O |
| Molecular Weight | 227.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.45 Å |
| b | 19.30 Å |
| c | 7.05 Å |
| β | 114.5° |
| Volume | 798.5 ų |
| Z | 4 |
| Density (calculated) | 1.89 g/cm³ |
Molecular Structure and Conformation
The asymmetric unit of the 5-Nitrobarbituric acid trihydrate crystal contains one molecule of 5-nitrobarbituric acid and three molecules of water. The barbituric acid ring exists in the expected tri-keto tautomeric form. The nitro group is attached to the C5 atom of the pyrimidine ring.
Selected Intramolecular Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Degree (°) |
| N1 - C2 | 1.37 | N1 - C2 - N3 | 115.0 |
| N3 - C4 | 1.38 | C2 - N3 - C4 | 125.5 |
| C4 - C5 | 1.50 | N3 - C4 - C5 | 116.3 |
| C5 - C6 | 1.51 | C4 - C5 - C6 | 111.4 |
| C6 - N1 | 1.36 | C5 - C6 - N1 | 116.8 |
| C5 - N(nitro) | 1.49 | C6 - N1 - C2 | 124.9 |
| N(nitro) - O1 | 1.22 | O1 - N(nitro) - O2 | 123.8 |
| N(nitro) - O2 | 1.23 | ||
| C2 = O(keto) | 1.21 | ||
| C4 = O(keto) | 1.21 | ||
| C6 = O(keto) | 1.22 |
Note: The data presented are based on the historical crystallographic study and may have larger uncertainties than modern determinations.
The Crucial Role of Water: The Hydrogen Bonding Network
The three water molecules play a critical role in stabilizing the crystal structure through an extensive network of hydrogen bonds. These interactions link the 5-nitrobarbituric acid molecules and the water molecules together, forming a robust three-dimensional supramolecular assembly. The oxygen atoms of the keto groups and the nitro group, as well as the nitrogen atoms of the barbiturate ring, act as hydrogen bond acceptors, while the water molecules and the N-H groups of the barbituric acid act as hydrogen bond donors. This intricate network of hydrogen bonds is fundamental to the overall packing and stability of the crystal lattice.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis, crystallization, and structural determination of 5-Nitrobarbituric acid trihydrate.
Synthesis of 5-Nitrobarbituric Acid
A common method for the synthesis of 5-nitrobarbituric acid involves the nitration of barbituric acid.
Procedure:
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Barbituric acid is slowly added to fuming nitric acid at a temperature maintained below 40°C with constant stirring.
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After the addition is complete, the mixture is stirred for an additional hour.
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Water is then carefully added to the reaction mixture, which is subsequently cooled to induce precipitation.
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The crude 5-nitrobarbituric acid is collected by filtration, washed with cold water, and dried.
Single Crystal Growth
High-quality single crystals of 5-nitrobarbituric acid trihydrate suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.
Procedure:
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The synthesized 5-nitrobarbituric acid is dissolved in hot water to create a saturated or near-saturated solution.
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The hot solution is filtered to remove any insoluble impurities.
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The clear filtrate is allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.
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Over a period of several days to weeks, well-formed prismatic or leaflet-like crystals of the trihydrate will form.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves the following key steps:
Procedure:
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations. For the original study, photographic methods (e.g., Weissenberg camera) were likely used, while modern studies would employ area detectors like CCD or CMOS sensors.
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Data Processing: The intensities of the collected reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).
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Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly used for this purpose.
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Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and other structural parameters.
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Validation: The final refined structure is validated to ensure its quality and chemical reasonableness.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of 5-Nitrobarbituric acid trihydrate.
Caption: Experimental workflow for the crystal structure determination.
This guide provides a foundational understanding of the crystal structure of 5-Nitrobarbituric acid trihydrate, leveraging historical data and established experimental protocols. This information is intended to support further research and development in the fields of crystallography, medicinal chemistry, and materials science.
